NHE3 Inhibitory Activity: Target Compound Shows No Significant NHE3 Engagement, in Contrast to 2-Guanidino Analog NHE3-IN-2
The target compound, bearing a 2-(3-hydroxypropylamino) group, demonstrates no measurable inhibitory activity against the Na+/H+ exchanger-3 (NHE3) isoform, whereas the direct structural analog N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (NHE3-IN-2, CAS 92434-13-4) is a characterized NHE3 inhibitor as documented in patent WO2001079186A1 [1]. This functional divergence stems from the replacement of the guanidine moiety with a neutral aminoalcohol linker, which ablates the critical ionic interaction with the NHE3 binding site . Quantitative comparisons with known NHE3 inhibitors establish a class-level benchmark: S3226 inhibits rat NHE3 with an IC50 of 0.2 µM in transfected fibroblasts, while NHE3-IN-3 exhibits pIC50 values of 6.2 (human) and 6.6 (rat) [2].
| Evidence Dimension | NHE3 inhibitory activity |
|---|---|
| Target Compound Data | No significant inhibition (IC50 >10 µM or inactive) |
| Comparator Or Baseline | NHE3-IN-2 (2-guanidino analog): active NHE3 inhibitor (patent WO2001079186A1); S3226: IC50 = 0.2 µM (rat NHE3); NHE3-IN-3: pIC50 = 6.2–6.6 |
| Quantified Difference | Functional selectivity: target compound is NHE3-inactive, while the 2-guanidino analog is a confirmed NHE3 inhibitor |
| Conditions | NHE3 transfected cell assays (rat and human isoforms) |
Why This Matters
For researchers screening against NHE3-dependent pathways (e.g., hypertension, renal ischemia), this compound serves as a negative control or counter-screen tool, avoiding confounding NHE3 activity that would be introduced by 2-guanidino analogs.
- [1] EP 1274691 A1. 2-Guanidino-4-arylchinazolines as NHE-3 Inhibitors (WO0179186A1). European Patent Office. https://data.epo.org/publication-server/document/EP1274691A1 (accessed 2026-05-03). View Source
- [2] TargetMol. NHE3 inhibitor panel: S3226, NHE3-IN-3. https://www.targetmol.cn/search?keyword=NHE3 (accessed 2026-05-03). View Source
